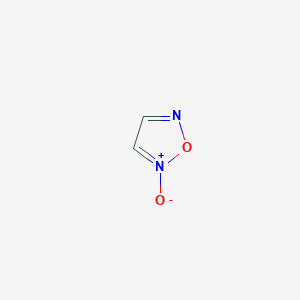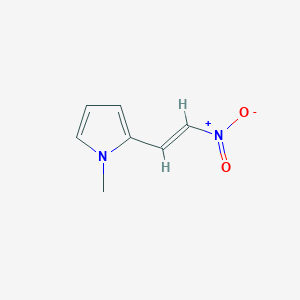
1-Methyl-2-(2-nitrovinyl)-1h-pyrrole
Overview
Description
1-Methyl-2-(2-nitrovinyl)-1H-pyrrole is a heterocyclic organic compound featuring a pyrrole ring substituted with a methyl group at the nitrogen atom and a nitrovinyl group at the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-2-(2-nitrovinyl)-1H-pyrrole can be synthesized through a multi-step process involving the nitration of a suitable precursor followed by the introduction of the nitrovinyl group. One common method involves the reaction of 1-methylpyrrole with nitroethene under controlled conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration reactions followed by purification steps to isolate the compound. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and specific temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-(2-nitrovinyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The nitrovinyl group can be oxidized to form different products depending on the oxidizing agent used.
Reduction: The nitro group can be reduced to an amino group, leading to the formation of 1-methyl-2-(2-aminovinyl)-1H-pyrrole.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the nitrovinyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products:
Oxidation: Products may include nitro derivatives or carboxylic acids.
Reduction: The primary product is 1-methyl-2-(2-aminovinyl)-1H-pyrrole.
Substitution: Various substituted pyrrole derivatives depending on the reagents used.
Scientific Research Applications
1-Methyl-2-(2-nitrovinyl)-1H-pyrrole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-2-(2-nitrovinyl)-1H-pyrrole involves its interaction with various molecular targets. The nitrovinyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of cellular pathways and biological activities.
Comparison with Similar Compounds
- 1-Methyl-2-(2-nitrovinyl)benzene
- 1-Methyl-2-(2-nitrovinyl)indole
- 1-Methyl-2-(2-nitrovinyl)pyridine
Comparison: 1-Methyl-2-(2-nitrovinyl)-1H-pyrrole is unique due to its pyrrole ring structure, which imparts distinct chemical and biological properties compared to similar compounds with benzene, indole, or pyridine rings
Properties
IUPAC Name |
1-methyl-2-[(E)-2-nitroethenyl]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-8-5-2-3-7(8)4-6-9(10)11/h2-6H,1H3/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVYARKRYOUKFA-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C=C[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1/C=C/[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3156-50-1 | |
| Record name | 3156-50-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106284 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



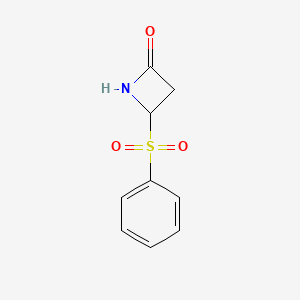
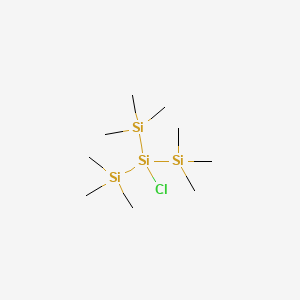
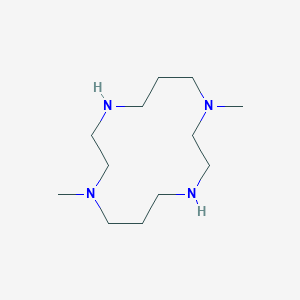
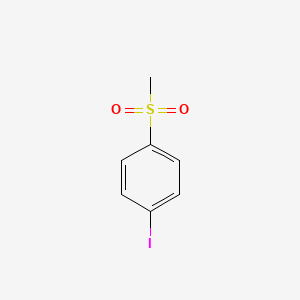
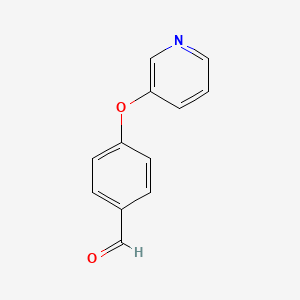

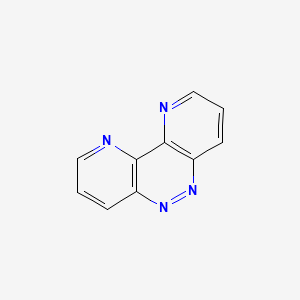
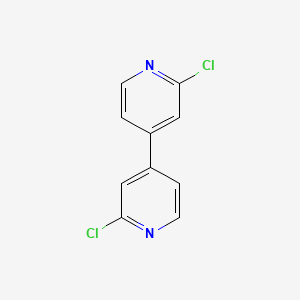
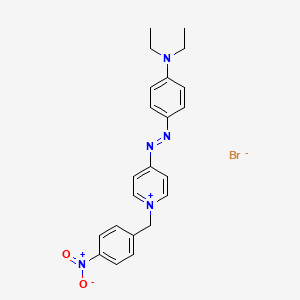
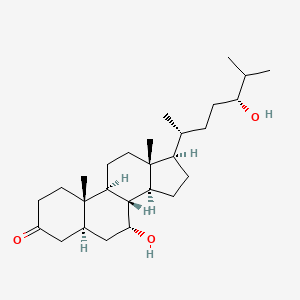
![4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1587843.png)
